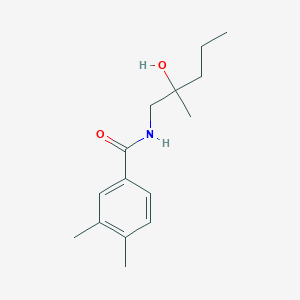![molecular formula C13H19NO4 B6643579 Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate](/img/structure/B6643579.png)
Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized through a complex chemical process.1.0]hexane-6-carbonyl)morpholine-3-carboxylate.
Mécanisme D'action
The mechanism of action of Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the synthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate has been found to have low toxicity levels in animal studies. However, its long-term effects on human health are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate in lab experiments include its potent antibacterial and antifungal properties, which make it a useful tool for studying the mechanisms of bacterial and fungal cell wall synthesis. However, its complex synthesis process and potential health risks may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate. One possible direction is the development of new antibiotics and antifungal agents based on its chemical structure. Another direction is the study of its potential use as an insecticide and herbicide. Additionally, further research is needed to fully understand its mechanism of action and potential long-term health effects.
Méthodes De Synthèse
The synthesis of Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate involves a complex chemical process that requires advanced knowledge of organic chemistry. The process involves the reaction of morpholine with bicyclo[3.1.0]hexan-6-one in the presence of a catalyst. The resulting product is then reacted with methyl chloroformate to obtain Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate.
Applications De Recherche Scientifique
Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate has been extensively studied for its potential applications in various fields. It has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as an insecticide and herbicide.
Propriétés
IUPAC Name |
methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-17-13(16)10-7-18-6-5-14(10)12(15)11-8-3-2-4-9(8)11/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDEWKHVOHSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1C(=O)C2C3C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)
![(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6643498.png)


![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B6643512.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B6643525.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol](/img/structure/B6643534.png)
![Methyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoate](/img/structure/B6643538.png)

![5-ethyl-4-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6643551.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-phenylethanamine](/img/structure/B6643554.png)

![N-tert-butyl-2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]propanamide](/img/structure/B6643573.png)
![3-ethyl-5-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6643582.png)